[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride
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Overview
Description
[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
Preparation Methods
The preparation of [2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride involves several synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound with a high yield . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the purity and efficiency of the compound.
Chemical Reactions Analysis
[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene and imidazole. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosgene and imidazole produces a crystalline product with a high yield .
Scientific Research Applications
[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the coupling of amino acids in peptide synthesis . In biology and medicine, it may be used in the development of new drugs and therapeutic agents. In industry, it is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, it facilitates the formation of amide bonds by reacting with carboxylic acids and amines . This reaction is driven by the formation of carbon dioxide, which acts as a driving force for the reaction.
Comparison with Similar Compounds
[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride can be compared with other similar compounds, such as phosgene and imidazole. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique in its ability to facilitate peptide synthesis and other specific reactions . Other similar compounds include cephalosporins, which are a class of β-lactam antibiotics .
Properties
IUPAC Name |
[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5.ClH/c14-9-6-8(13(15,16)17)7-22-11(9)20-4-5-21-12-10(18)2-1-3-19-12;/h1-3,6-7H,4-5,18H2,(H,19,21)(H,20,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZLSGQKYXKKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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